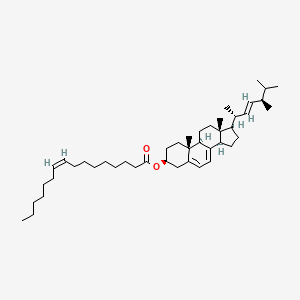

Ergosteryl palmitoleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

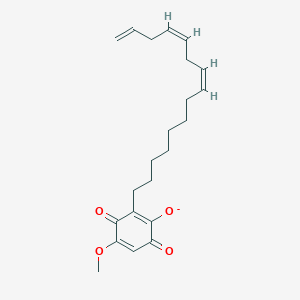

Ergosteryl palmitoleate is an ergosteryl ester. It has a role as a Saccharomyces cerevisiae metabolite.

Wissenschaftliche Forschungsanwendungen

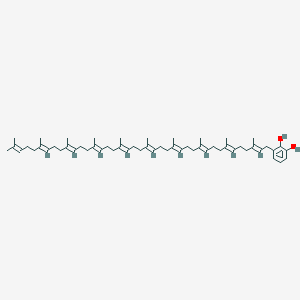

Biosynthesis and Metabolic Engineering

Ergosteryl palmitoleate and its related compounds have been extensively studied in the context of biosynthesis and metabolic engineering. A significant focus has been on the production of palmitoleate, a monounsaturated fatty acid, due to its numerous health benefits and potential industrial applications. These benefits include increased cell membrane fluidity, reduced inflammation, protection of the cardiovascular system, and inhibition of oncogenesis. Furthermore, vegetable oils rich in palmitoleate are ideal for biodiesel production. Advances in metabolic engineering have enabled the creation of oilseed crops with high levels of palmitoleate, utilizing technologies such as overexpression of Δ9 desaturase and optimization of metabolic flux into triacylglycerols (TAGs) (Wu, Li, & Hildebrand, 2012).

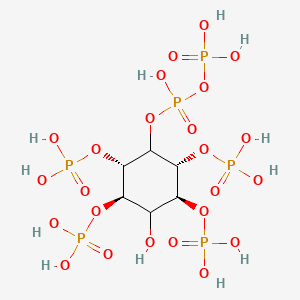

Health and Disease Implications

This compound has been linked to various health implications, particularly in the context of insulin sensitivity and metabolic diseases. Studies have found that circulating palmitoleate strongly and independently predicts insulin sensitivity in humans, suggesting a crucial role in the pathophysiology of insulin resistance (Stefan et al., 2009). Palmitoleate has also been observed to induce hepatic steatosis while suppressing liver inflammatory responses in mice, indicating a unique role in non-alcoholic fatty liver disease (NAFLD) (Guo et al., 2012). Furthermore, palmitoleate has been studied for its potential in preventing atherosclerosis through the suppression of organelle stress and inflammasome activation (Çimen et al., 2016).

Lipidomics and Cellular Studies

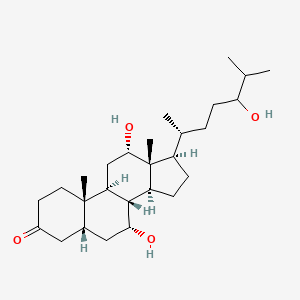

Investigations into this compound have extended into lipidomic studies and cellular mechanisms. For instance, the effects of palmitoleate on insulin secretion and mRNA levels have been studied in rat pancreatic β-cells, revealing that low concentrations of palmitoleate significantly induce insulin secretion while reducing mRNA levels of insulin (Yang & Gong, 2017). Additionally, ergosteryl esters have been evaluated in fungi, showing differences in the distribution of ergosterol and ergosteryl esters in various parts of agaric fungi (Yuan et al., 2008).

Eigenschaften

Molekularformel |

C44H72O2 |

|---|---|

Molekulargewicht |

633 g/mol |

IUPAC-Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C44H72O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h13-14,22-25,33-35,37,39-41H,8-12,15-21,26-32H2,1-7H3/b14-13-,23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1 |

InChI-Schlüssel |

YNMORHVGYFUEDW-CPYZXPJNSA-N |

Isomerische SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C |

Kanonische SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

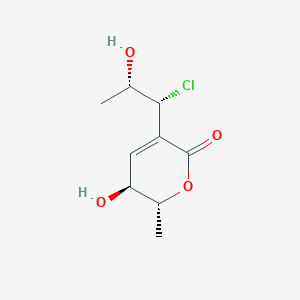

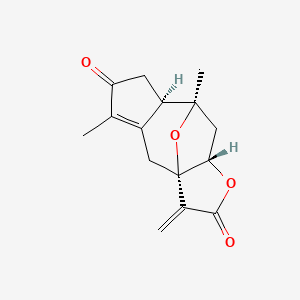

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R,8S,9R,10S,12S,13R,16S)-2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B1263662.png)

![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)

![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)

![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)